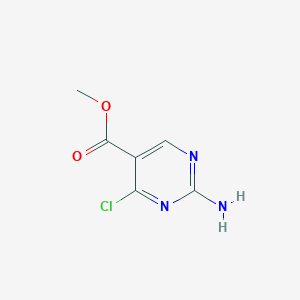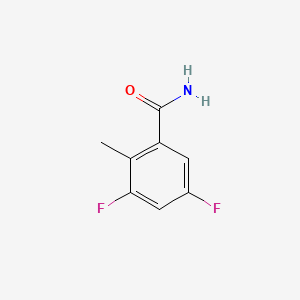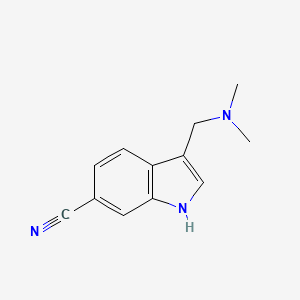
3-((Dimethylamino)methyl)-1H-indole-6-carbonitrile
Übersicht
Beschreibung
The compound is a derivative of indole, which is a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Indole derivatives are widely distributed in the natural environment and have been the subject of numerous chemical and pharmacological studies .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-donating dimethylamino group and the electron-withdrawing carbonitrile group. These groups could direct electrophilic or nucleophilic reagents to specific positions on the indole ring .Wissenschaftliche Forschungsanwendungen
Supramolecular Aggregation Studies
Studies on similar indole derivatives, such as 4-aryl-6-(1H-indol-3-yl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitriles, have demonstrated supramolecular aggregation through hydrogen bonding and pi-pi stacking interactions. This research provides insights into the structural characteristics that could influence the physical and chemical properties of compounds like 3-((Dimethylamino)methyl)-1H-indole-6-carbonitrile, potentially affecting their solubility, stability, and reactivity in various applications (Low et al., 2007).
Intermediate in Organic Synthesis
The compound has been involved as an intermediate in the synthesis of complex organic molecules. For example, dimethylamino derivatives have been used in reactions with malononitrile to afford compounds that are crucial in the synthesis of 1,2-dihydropyridine derivatives, which are of significant interest due to their pharmacological properties (Gorobets et al., 2009).
Radiotracer Development for PET Imaging
In the field of positron emission tomography (PET) imaging, carbon-11 labeled 4-aryl-4H-chromenes, which share structural features with 3-((Dimethylamino)methyl)-1H-indole-6-carbonitrile, have been synthesized for potential use in imaging apoptosis in cancer. Such research underscores the utility of indole derivatives in the development of diagnostic tools in oncology (Gao et al., 2010).
Synthesis of Heteroarylindoles
Research into alkyl 3-dimethylamino-2-(1H-indol-3-yl)propenoates highlights the synthetic versatility of dimethylamino indole derivatives. These compounds can undergo various intramolecular and intermolecular reactions to produce heteroarylindoles, which are valuable in the synthesis of complex organic molecules, including natural product analogs and medicinal compounds (Jakše et al., 2004).
Structural and Synthetic Studies
Further investigations into the structural and synthetic aspects of indole derivatives, including those similar to 3-((Dimethylamino)methyl)-1H-indole-6-carbonitrile, have led to the development of novel synthetic methodologies and a deeper understanding of their chemical behavior. This research contributes to the broader field of organic chemistry, enabling the design and synthesis of new compounds with potential applications in various scientific disciplines (Kukuljan et al., 2016).
Wirkmechanismus
6-Cyanogramine, also known as 3-((Dimethylamino)methyl)-1H-indole-6-carbonitrile or 3-[(dimethylamino)methyl]-1H-indole-6-carbonitrile, is a compound with a molecular formula of C12H13N3 and a molecular weight of 199.25 . This article will delve into the mechanism of action of 6-Cyanogramine, discussing its target of action, mode of action, biochemical pathways, pharmacokinetics, result of action, and the influence of environmental factors on its action.
Biochemical Pathways
It is known that many compounds can affect multiple pathways, leading to downstream effects that can influence various biological processes .
Safety and Hazards
As with any chemical compound, appropriate safety precautions should be taken when handling this compound. This includes wearing appropriate personal protective equipment and working in a well-ventilated area. The exact hazards associated with this compound would need to be determined through safety testing .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-[(dimethylamino)methyl]-1H-indole-6-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3/c1-15(2)8-10-7-14-12-5-9(6-13)3-4-11(10)12/h3-5,7,14H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXNMECUBRWPBNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CNC2=C1C=CC(=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



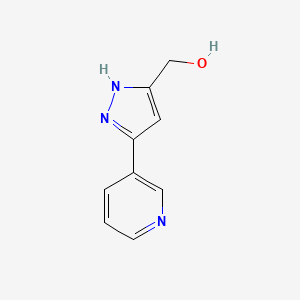
![2-[4-(Trifluoromethyl)phenyl]propan-1-ol](/img/structure/B1425908.png)
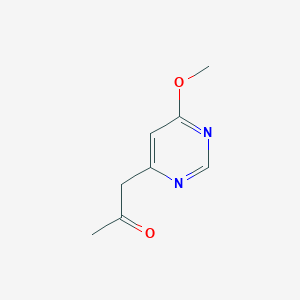


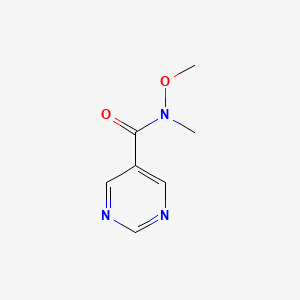
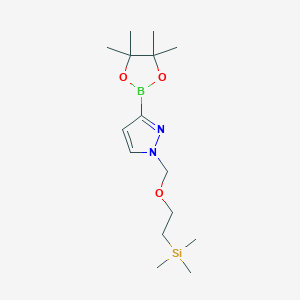

![5-methyl-4H,7H-thieno[3,2-b]pyridin-7-one](/img/structure/B1425917.png)
